AC8 Inhibition vs. In-Class Metabolic Stability Implication
This compound exhibits an IC₅₀ of 2.90E+4 nM (29 µM) against human Adenylate Cyclase type 8 (AC8) in a cell-based assay. This differentiates it from the position isomer BAY 11-7082, whose primary known mechanisms are NF-κB and NLRP3 inflammasome inhibition, and from the broader class of related N-hydroxycarbamimidoyl acetamides, which are often profiled against HDACs or sirtuins based on their zinc-binding group. While the potency is moderate, this represents the only publicly available, structurally verified target engagement data for this specific scaffold against this target [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29 µM against human AC8 |
| Comparator Or Baseline | BAY 11-7082 (Position Isomer): No reported AC8 inhibitory activity; primary reported mechanism is NF-κB inhibition (IC₅₀ ≈ 1-10 µM range in cellular assays for NF-κB). Generic N-hydroxycarbamimidoyl acetamides: Typically profiled for HDAC inhibition, no reported AC8 screening data. |
| Quantified Difference | Qualitative mechanistic differentiation; target engagement for this scaffold against AC8 is unique compared to comparator's known target profile. |
| Conditions | Inhibition of human AC8 expressed in HEK293 cells assessed as decrease in A23187-stimulated cAMP accumulation after 30 min preincubation. BindingDB Assay ID linked to CHEMBL4574197. |
Why This Matters
Enables chemogenomic interrogation of AC8-specific cAMP signaling without confounding effects on NF-κB or HDAC pathways, a key selection criterion for probe development.
- [1] BindingDB. BDBM50521094 (CHEMBL4574197). Affinity Data for Adenylate cyclase type 8. View Source
